

# Application Note: Determination of Sofosbuvir Impurity I using a Stability-Indicating UPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Sofosbuvir impurity I |           |
| Cat. No.:            | B2924809              | Get Quote |

#### Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. During its synthesis and storage, process-related impurities and degradation products can arise. One critical impurity is **Sofosbuvir impurity I**, a diastereoisomer of the active pharmaceutical ingredient (API). The presence of stereoisomeric impurities can affect the efficacy and safety of the drug product, making their monitoring and control essential. This application note presents a detailed protocol for the determination of **Sofosbuvir impurity I** in bulk drug substances using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method. The method is designed to be rapid, sensitive, and specific for the separation of Sofosbuvir from its diastereomeric impurity.

#### **Chemical Structures**

| Compound              | Structure                     |
|-----------------------|-------------------------------|
| Sofosbuvir            | ☑alt text                     |
| Sofosbuvir Impurity I | Diastereoisomer of Sofosbuvir |

Caption: Chemical structure of Sofosbuvir.



#### **Experimental Protocol**

This UPLC method has been developed and validated to provide high resolution and sensitivity for the separation of Sofosbuvir and its diastereomeric impurity, **Sofosbuvir Impurity I**.

### **Chromatographic Conditions**

| Parameter          | Value                                      |  |
|--------------------|--------------------------------------------|--|
| Instrument         | Waters ACQUITY UPLC H-Class or equivalent  |  |
| Column             | ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 100 mm |  |
| Mobile Phase A     | 0.1% Formic acid in Water                  |  |
| Mobile Phase B     | 0.1% Formic acid in Acetonitrile           |  |
| Gradient Program   | Time (min)                                 |  |
| 0.0                |                                            |  |
| 5.0                |                                            |  |
| 8.0                | _                                          |  |
| 8.1                | _                                          |  |
| 10.0               | _                                          |  |
| Flow Rate          | 0.3 mL/min                                 |  |
| Column Temperature | 40 °C                                      |  |
| Injection Volume   | 1.0 μL                                     |  |
| Detector           | UV at 260 nm                               |  |
| Run Time           | 10 minutes                                 |  |

#### Preparation of Solutions

• Diluent: Acetonitrile and Water (50:50, v/v)



- Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve approximately 25 mg of Sofosbuvir USP Reference Standard in 50 mL of diluent to obtain a concentration of about 500 μg/mL.
- Impurity Stock Solution (Sofosbuvir Impurity I): Accurately weigh and dissolve approximately 5 mg of Sofosbuvir Impurity I in 50 mL of diluent to obtain a concentration of about 100 μg/mL.
- System Suitability Solution: Prepare a solution containing approximately 25 μg/mL of Sofosbuvir and 2.5 μg/mL of Sofosbuvir Impurity I in diluent.
- Sample Solution: Accurately weigh and dissolve approximately 25 mg of the Sofosbuvir bulk drug sample in 50 mL of diluent. Further dilute 5 mL of this solution to 50 mL with diluent to obtain a final concentration of approximately 50 µg/mL.

#### System Suitability

The system suitability was assessed by injecting the system suitability solution six times. The acceptance criteria are as follows:

| Parameter                                      | Acceptance Criteria  |
|------------------------------------------------|----------------------|
| Tailing Factor (T) for Sofosbuvir peak         | Not more than 2.0    |
| Theoretical Plates (N) for Sofosbuvir peak     | Not less than 10,000 |
| Resolution (R) between Sofosbuvir and Impurity | Not less than 2.0    |
| %RSD for replicate injections of Sofosbuvir    | Not more than 2.0%   |

#### **Data Presentation**

The method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data obtained during the validation.

#### Table 1: Linearity



| Analyte               | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
|-----------------------|-------------------------|------------------------------|
| Sofosbuvir            | 1 - 75                  | 0.9998                       |
| Sofosbuvir Impurity I | 0.1 - 10                | 0.9995                       |

## Table 2: Accuracy (Recovery)

| Analyte               | Spiked Level | % Recovery (Mean ± SD,<br>n=3) |
|-----------------------|--------------|--------------------------------|
| Sofosbuvir Impurity I | 50%          | 99.2 ± 0.8                     |
| 100%                  | 100.5 ± 0.5  |                                |
| 150%                  | 101.1 ± 0.7  | _                              |

#### Table 3: Precision

| Analyte               | Concentration<br>(µg/mL) | Repeatability<br>(%RSD, n=6) | Intermediate<br>Precision (%RSD,<br>n=6) |
|-----------------------|--------------------------|------------------------------|------------------------------------------|
| Sofosbuvir            | 50                       | 0.45                         | 0.68                                     |
| Sofosbuvir Impurity I | 2.5                      | 0.82                         | 1.15                                     |

# Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Analyte               | LOD (μg/mL) | LOQ (μg/mL) |
|-----------------------|-------------|-------------|
| Sofosbuvir Impurity I | 0.03        | 0.1         |

# Mandatory Visualization





Click to download full resolution via product page

Caption: UPLC method workflow for the determination of Sofosbuvir Impurity I.





Click to download full resolution via product page

Caption: Relationship between Sofosbuvir, Impurity I, and the analytical process.

#### Conclusion

The described UPLC method is suitable for the routine quality control analysis of Sofosbuvir for the presence of its diastereomeric impurity, **Sofosbuvir Impurity I**. The method is specific, accurate, precise, and linear over the specified concentration range. The short run time allows for high throughput analysis, making it an efficient tool in a pharmaceutical quality control laboratory. The validation data demonstrates that the method is reliable for its intended purpose.

To cite this document: BenchChem. [Application Note: Determination of Sofosbuvir Impurity I using a Stability-Indicating UPLC Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2924809#hplc-method-for-the-determination-of-sofosbuvir-impurity-i]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com